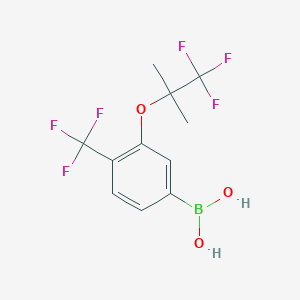
Echugin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytochromert involves the incorporation of a heme group into a protein structure. The heme group is synthesized through a series of organic reactions, starting from simpler precursors like porphyrins. The protein structure is then expressed in a suitable host organism, such as Escherichia coli, and purified using chromatographic techniques .
Industrial Production Methods
Industrial production of Cytochromert would likely involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms would be optimized to produce high yields of the protein, which would then be extracted and purified using advanced chromatographic methods .
Análisis De Reacciones Químicas
Types of Reactions
Cytochromert, like other cytochromes, undergoes various redox reactions, including oxidation and reduction. It can also catalyze hydroxylation and aromatic oxidation reactions .
Common Reagents and Conditions
Common reagents used in reactions involving Cytochromert include oxygen, hydrogen peroxide, and various organic substrates. The reactions typically occur under mild conditions, often at physiological pH and temperature .
Major Products
The major products of reactions catalyzed by Cytochromert include hydroxylated and oxidized organic compounds. These products are often more hydrophilic and can be more easily excreted from the body .
Aplicaciones Científicas De Investigación
Cytochromert has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly for oxidation reactions.
Biology: Plays a role in studying cellular respiration and energy production.
Medicine: Potential biomarker for mitochondrial damage and apoptosis.
Industry: Used in biosensors and bioelectrochemical systems for detecting and quantifying various analytes.
Mecanismo De Acción
Cytochromert exerts its effects through its heme group, which can undergo reversible redox changes. The iron atom in the heme group alternates between ferrous (Fe²⁺) and ferric (Fe³⁺) states, facilitating electron transfer reactions. These reactions are crucial for processes like oxidative phosphorylation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Cytochrome c: Involved in electron transport and apoptosis.
Cytochrome P450: Catalyzes a wide range of oxidation reactions, including drug metabolism.
Cytochrome b: Functions in the electron transport chain, facilitating energy production.
Uniqueness
Cytochromert is unique in its ability to catalyze a broader range of reactions under milder conditions compared to other cytochromes. Its versatility makes it a valuable tool in both research and industrial applications .
Propiedades
Número CAS |
9007-56-1 |
|---|---|
Fórmula molecular |
C42H66O17 |
Peso molecular |
843.0 g/mol |
Nombre IUPAC |
3-[14-hydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O17/c1-19-37(59-39-36(50)34(48)32(46)28(58-39)18-54-38-35(49)33(47)31(45)27(16-43)57-38)26(52-4)15-30(55-19)56-22-7-10-40(2)21(14-22)5-6-25-24(40)8-11-41(3)23(9-12-42(25,41)51)20-13-29(44)53-17-20/h13,19,21-28,30-39,43,45-51H,5-12,14-18H2,1-4H3 |
Clave InChI |
ITKDSJDYFJAVTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


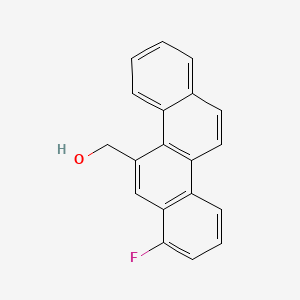
![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)

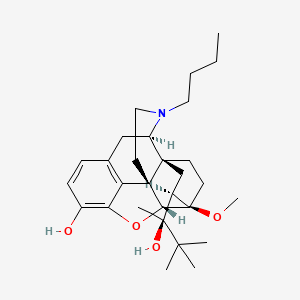
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)

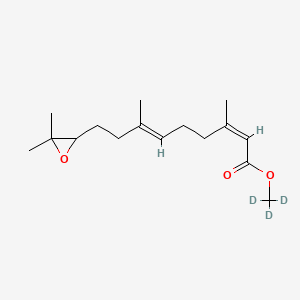
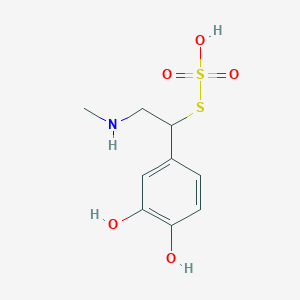
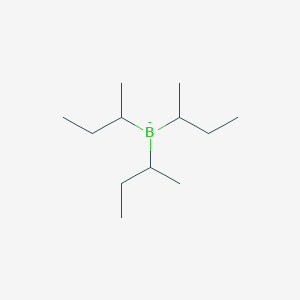
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)
